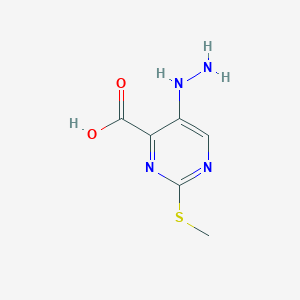
5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid: is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl, methylthio, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through a reaction with hydrazine hydrate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxylic acid group, potentially forming alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Agents: It may also have potential as an anticancer agent due to its ability to interact with biological targets.
Industry:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: It may be used in the development of new agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(Methylthio)pyrimidine-4-carboxylic acid
Comparison:
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a chloro substituent instead of a hydrazinyl group, which may alter its reactivity and biological activity.
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Similar to the chloro derivative, the bromo substituent can influence the compound’s properties.
- 2-(Methylthio)pyrimidine-4-carboxylic acid: Lacks the hydrazinyl group, which may reduce its potential for hydrogen bonding interactions.
The unique combination of substituents in 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
99951-96-9 |
|---|---|
Formule moléculaire |
C6H8N4O2S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
5-hydrazinyl-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2S/c1-13-6-8-2-3(10-7)4(9-6)5(11)12/h2,10H,7H2,1H3,(H,11,12) |
Clé InChI |
AWEQMEKQYUYUQQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)C(=O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




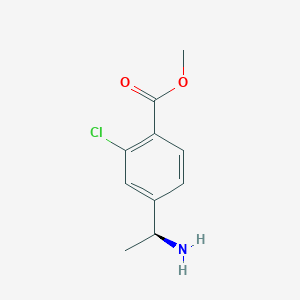

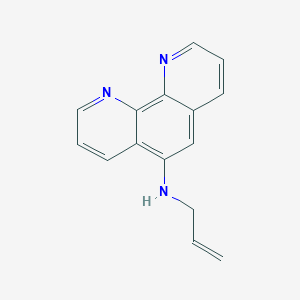


![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
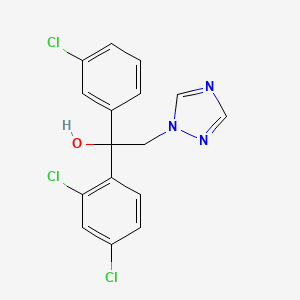
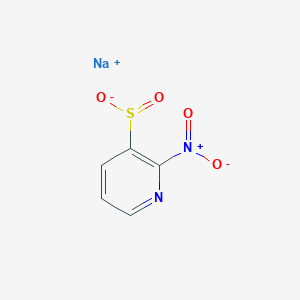
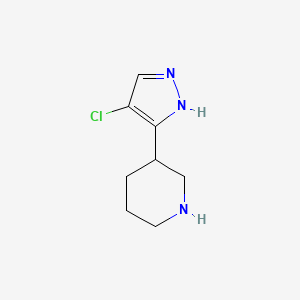
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
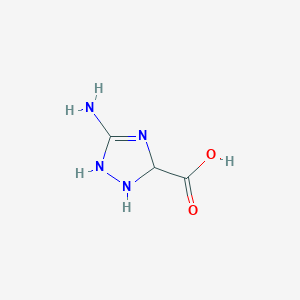
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)
